2-Allyl-4-ethoxyphenol
Overview
Description
2-Allyl-4-ethoxyphenol is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactivity and Biological Activities
Recent studies have highlighted the versatile applications of eugenol derivatives, including 2-Allyl-4-ethoxyphenol, in various fields due to their significant biological activities. These derivatives, derived from eugenol (4-allyl-2-methoxyphenol), have shown a wide range of biological activities, including antifungal, antimicrobial, anti-inflammatory, antioxidant, analgesic, anticancer, and antiparasitic properties. Such derivatives are extensively used in cosmetics, food processing, and as a starting material for the synthesis of numerous natural products. The simple structure of 4-allyl-2-methoxyphenol presents three active sites, leading to a high potential impact in synthesizing novel drugs and compounds beneficial for human resources (Abdou et al., 2021).
Synthesis and Antioxidant Activity
The synthesis of derivatives from eugenol, such as 2-methoxy-4,6-di(prop-1-enyl) phenol, has been explored, demonstrating significant antioxidant activity. This synthesis involves several reaction stages, leading to compounds that can inhibit oxidation processes in biological systems, as evidenced by TBARS and DPPH tests. Such antioxidant properties are crucial in combating oxidative stress-related diseases and aging (Hernawan, Purwono, & Wahyuningsih, 2012).
Synthesis, Characterization, and Bioassay of Eugenol Derivatives
A new compound synthesized from eugenol was evaluated for its toxicity against Artemia salina Leach, showcasing the biological potential of eugenol derivatives. The ability to synthesize and characterize such derivatives provides a pathway for optimizing these activities and contributing to the development of new drug candidates (Medeiros et al., 2020).
Anticancer Activities
Eugenol derivatives have been synthesized and tested for their anticancer activity against breast cancer cells, with certain compounds demonstrating potent cytotoxicity. This highlights the potential of eugenol-linked compounds in cancer treatment, paving the way for developing new therapeutic strategies (Alam, 2022).
Future Directions
Mechanism of Action
Target of Action
It’s structurally similar compound, 4-allyl-2-methoxyphenol (also known as eugenol), has been studied extensively and is known to interact with acetylcholinesterase . Acetylcholinesterase is a serine protease that hydrolyzes acetylcholine in cholinergic brain synapses and at neuromuscular junctions .
Mode of Action
Eugenol has been shown to have antioxidant and anti-apoptotic activities, which could potentially suppress oxidative stress and neurotoxicity .
Biochemical Pathways
Eugenol, a structurally similar compound, has been shown to restore lipid, acetylcholinesterase, and antioxidant enzyme levels of brain cortex by suppressing chlorpyrifos-induced oxidative stress and neurotoxicity . This suggests that 2-Allyl-4-ethoxyphenol may also influence similar biochemical pathways.
Result of Action
Based on the known effects of eugenol, it can be hypothesized that this compound may have similar antioxidant and anti-apoptotic effects, potentially leading to the suppression of oxidative stress and neurotoxicity .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a simple structure with three active sites: hydroxyl, allylic, and aromatic groups . These active sites potentially impact its role in biochemical reactions and its interaction with enzymes, proteins, and other biomolecules.
Cellular Effects
Related compounds such as eugenol (4-allyl-2-methoxyphenol) have been shown to have neuroprotective effects against neurotoxicity in rat brain cortex
Dosage Effects in Animal Models
There is limited information available on the dosage effects of 2-Allyl-4-ethoxyphenol in animal models. A study on a related compound, eugenol, showed mild motor co-ordination activity in restraint stress-induced animal models at a dose of 150mg/kg body weight .
Properties
IUPAC Name |
4-ethoxy-2-prop-2-enylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-5-9-8-10(13-4-2)6-7-11(9)12/h3,6-8,12H,1,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNKNSRKIJBFMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)O)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366538 | |
Record name | 2-allyl-4-ethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142875-24-9 | |
Record name | 2-allyl-4-ethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.